2-Chloro-4-nitrophenyl-beta-D-lactoside 2-Chloro-4-nitrophenyl-beta-D-lactoside Highly sensitive lactosidase, yellow coloured probe that releases the product 2-chloro-4-nitrophenol (CNP). Can be monitored spectrophotometrically at 405 nm. The rate of formation of 2-chloro-4-nitrophenol is directly proportional to the lactosidase activity in the sample. The pKa of CNP is approximately 5.5.

Brand Name: Vulcanchem
CAS No.: 120583-41-7
VCID: VC20893017
InChI: InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Molecular Formula: C18H24ClNO13
Molecular Weight: 497.8 g/mol

2-Chloro-4-nitrophenyl-beta-D-lactoside

CAS No.: 120583-41-7

Cat. No.: VC20893017

Molecular Formula: C18H24ClNO13

Molecular Weight: 497.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-nitrophenyl-beta-D-lactoside - 120583-41-7

Specification

Description Highly sensitive lactosidase, yellow coloured probe that releases the product 2-chloro-4-nitrophenol (CNP). Can be monitored spectrophotometrically at 405 nm. The rate of formation of 2-chloro-4-nitrophenol is directly proportional to the lactosidase activity in the sample. The pKa of CNP is approximately 5.5.

CAS No. 120583-41-7
Molecular Formula C18H24ClNO13
Molecular Weight 497.8 g/mol
IUPAC Name (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
Standard InChI Key RFGBZYLCQCJGOG-MUKCROHVSA-N
Isomeric SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator